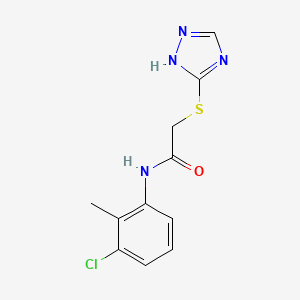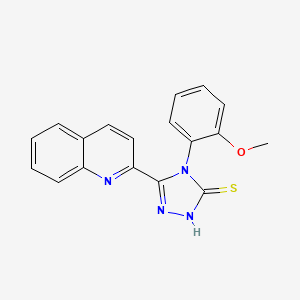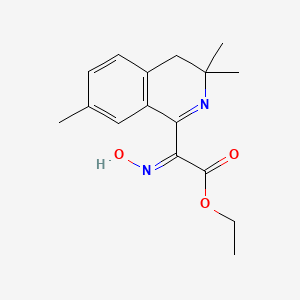
N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Attachment of the Sulfanyl Group: The triazole ring is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a catalyst such as a base (e.g., sodium hydroxide) to facilitate the reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with an acylating agent, such as acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles for Substitution: Amines, thiols, alkoxides
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Substituted Phenyl Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being investigated for its potential use in cancer therapy, as it may interfere with specific cellular pathways involved in tumor growth and proliferation.
Industry
In industry, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In cancer therapy, it may interfere with signaling pathways that regulate cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- N-(2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- N-(3-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the triazole and sulfanylacetamide moieties, provides a versatile platform for further chemical modifications and applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C11H11ClN4OS |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-8(12)3-2-4-9(7)15-10(17)5-18-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16) |
InChI Key |
DJLYOCFGAANLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B11089196.png)
![N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide](/img/structure/B11089205.png)
![(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine](/img/structure/B11089206.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11089221.png)
![4-methoxy-N-[(2E)-4-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11089241.png)
![3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid](/img/structure/B11089255.png)

![Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089276.png)


![2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11089283.png)
![methyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11089284.png)
![2-chloro-N-[(4-chlorobenzyl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B11089293.png)
![1-[2-(4-chloro-3-nitrophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11089297.png)
